

The Discovery and Development of PIKfyve-IN-1: A Technical Guide

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Compound of Interest

Compound Name: *PIKfyve-IN-1*

Cat. No.: *B10830885*

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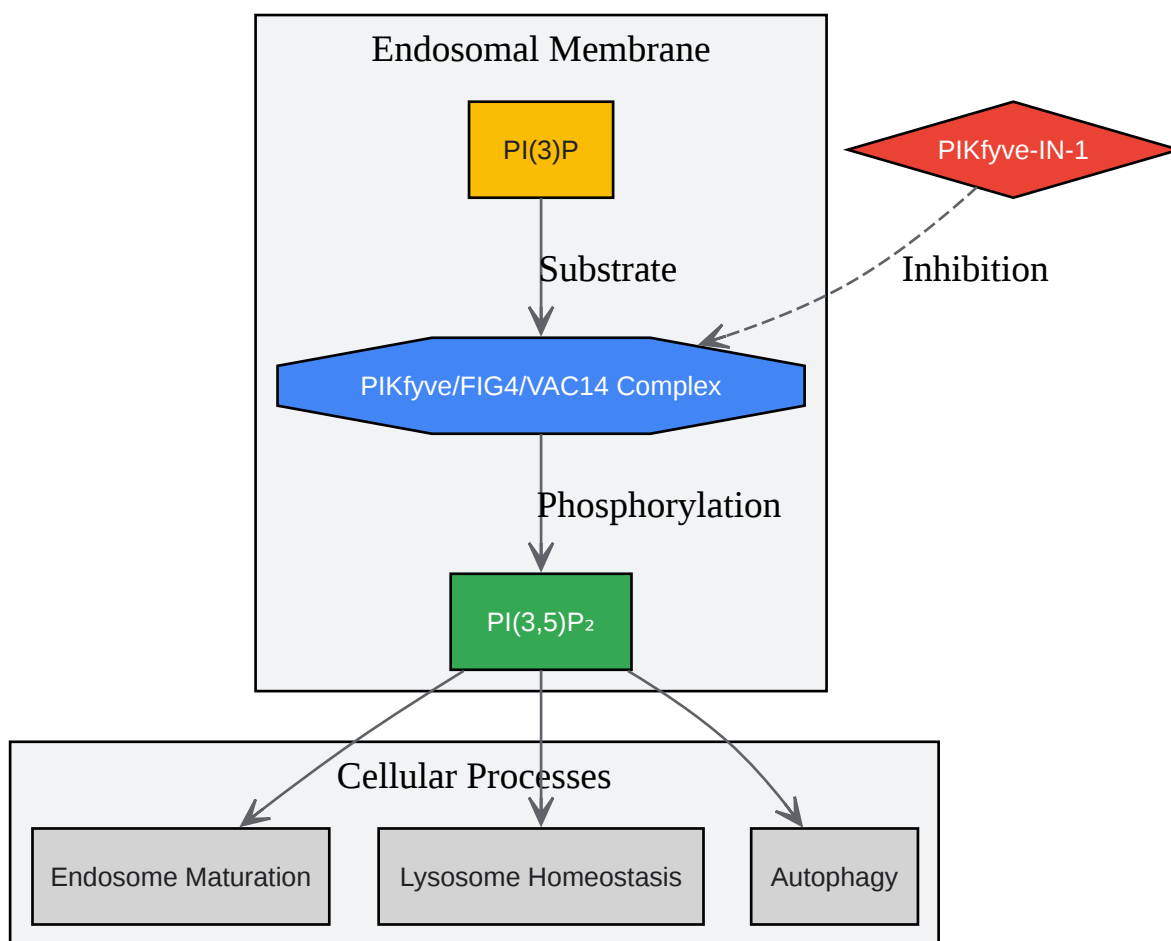
For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve, a phosphoinositide kinase, has emerged as a critical regulator of intracellular trafficking and cellular homeostasis. Its primary function is the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), a key signaling lipid that governs the function of endosomes and lysosomes. Dysregulation of PIKfyve activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the discovery and development of **PIKfyve-IN-1**, a potent and selective inhibitor of PIKfyve, intended for researchers, scientists, and drug development professionals.

PIKfyve Signaling Pathway

PIKfyve exists in a complex with the phosphatase FIG4 and the scaffolding protein VAC14. This complex tightly regulates the levels of PI(3,5)P₂, which in turn controls various cellular processes including endosome maturation, lysosome fission and fusion, and autophagy. Inhibition of PIKfyve leads to a depletion of PI(3,5)P₂ and an accumulation of its substrate, PI(3)P. This disruption results in the formation of large cytoplasmic vacuoles, a hallmark of PIKfyve inhibition, and impairs autophagic flux, ultimately leading to cell death in certain pathological contexts.



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Caption: PIKfyve Signaling Pathway and Inhibition by **PIKfyve-IN-1**.

Discovery and Development of PIKfyve-IN-1

The development of **PIKfyve-IN-1** stemmed from medicinal chemistry efforts to identify potent and selective inhibitors of PIKfyve. Structure-activity relationship (SAR) studies of various chemical scaffolds led to the identification of a promising series of compounds. While the exact synthesis of **PIKfyve-IN-1** is proprietary, the general approach involves the coupling of key heterocyclic intermediates, guided by SAR data to optimize potency and drug-like properties. The development of related compounds, such as PIKfyve degraders (e.g., PIK5-12d), has also been reported, utilizing the PIKfyve inhibitor scaffold as a warhead for targeted protein degradation.

Quantitative Data

The following tables summarize the key quantitative data for **PIKfyve-IN-1** and a related degrader, PIK5-12d.

Table 1: In Vitro Potency of **PIKfyve-IN-1**

| Assay Type | Target/Virus | IC ₅₀ (nM) | Reference |
|-------------------|--------------|-----------------------|-----------|
| Enzymatic Assay | PIKfyve | 6.9 | [1] |
| NanoBRET Assay | PIKfyve | 4.01 | [1] |
| Viral Replication | MHV | 23.5 | [1] |
| Viral Replication | SARS-CoV-2 | 19.5 | [1] |

Table 2: In Vitro Potency of PIKfyve Degrader PIK5-12d

| Parameter | Cell Line | Value | Reference |
|------------------|-----------|---------|-----------|
| DC ₅₀ | VCaP | 1.48 nM | [2] |
| D _{max} | VCaP | 97.7% | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of **PIKfyve-IN-1** are provided below.

PIKfyve Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced by the PIKfyve kinase reaction.

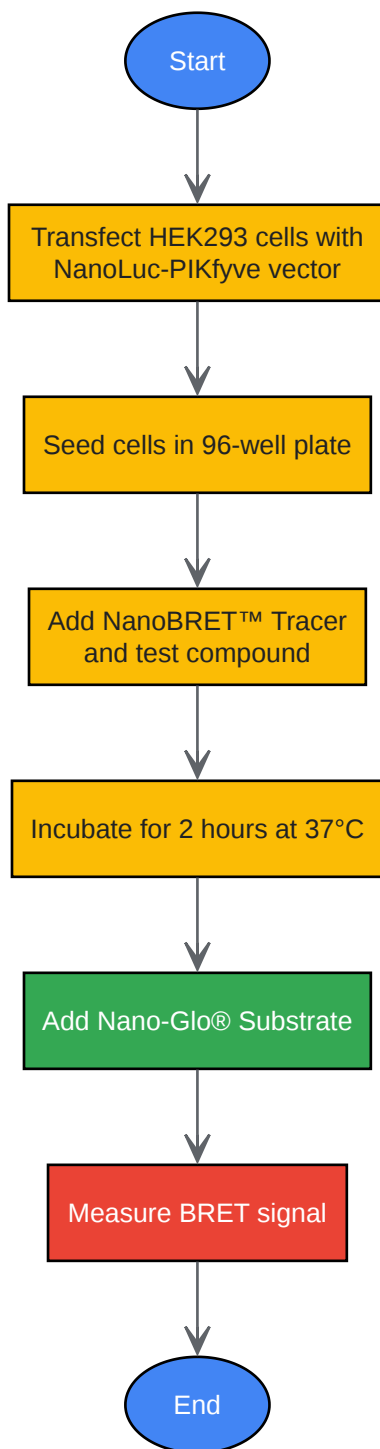
Materials:

- Recombinant human PIKfyve enzyme
- PI(3)P substrate

- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Test compounds (e.g., **PIKfyve-IN-1**)

Procedure:

- Prepare the kinase reaction buffer containing PI(3)P substrate and the test compound at various concentrations.
- Add the PIKfyve enzyme to initiate the reaction.
- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
- Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Measure luminescence using a plate reader.
- Calculate the IC₅₀ values from the dose-response curves.



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References

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- 2. A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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